Diethyl 3-oxopentanedioate

描述

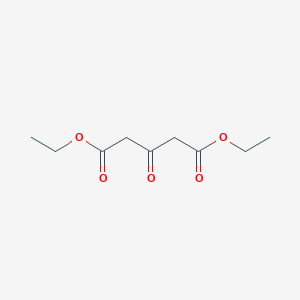

Structure

3D Structure

属性

IUPAC Name |

diethyl 3-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANYRMTSBBUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059317 | |

| Record name | Diethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl 1,3-acetonedicarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-50-0 | |

| Record name | Diethyl 1,3-acetonedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl acetonedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 1,3-acetonedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3-oxo-, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ACETONEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CC9NL00V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl 3-oxopentanedioate physical and chemical properties

An In-depth Technical Guide to Diethyl 3-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 105-50-0), also known as Diethyl acetonedicarboxylate or Diethyl 3-oxoglutarate.[1][2] It is a valuable biochemical reagent and a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and pharmaceutical intermediates.[3][4][5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[3][5][7] A detailed summary of its physical and chemical properties is provided below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₅[1][3][8] |

| Molecular Weight | 202.20 g/mol [1][8] |

| Appearance | Clear colorless to pale yellow liquid[3][5][7] |

| Density | 1.113 g/mL at 25 °C[3][7][9][10] |

| Melting Point | -12.5 °C[3][7][11] |

| Boiling Point | 250 °C[3][7][9][10] |

| Flash Point | 86 °C / 187 °F[3][11][12] |

| Water Solubility | 10 g/L at 20 °C[3][7][11] |

| Refractive Index (n20/D) | 1.440[3][7][10] |

| Vapor Pressure | 0.0605 mmHg at 25°C[3][11] |

Table 2: Chemical and Safety Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| Common Synonyms | Diethyl acetonedicarboxylate, Diethyl 3-oxoglutarate, Ethyl acetonedicarboxylate[1][2][7] |

| pKa | 9.66 ± 0.46 (Predicted)[3][7] |

| Stability | Stable under recommended storage conditions; moisture sensitive.[7][12][13][14] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, moisture.[12][13][14] |

| Hazard Codes | Xi, F[7] |

| Risk Statements | Irritating to eyes, respiratory system and skin (R36/37/38).[3][7] |

| Safety Statements | Avoid contact with skin and eyes (S24/25), Wear suitable protective clothing (S36).[3][7] |

Synthesis and Reactivity

This compound is a key intermediate in various organic reactions. Its structure, featuring a central ketone and two flanking ester groups, allows for a wide range of chemical transformations. It is a common precursor for the synthesis of complex heterocyclic scaffolds.

A notable synthetic application is its use in multicomponent reactions, such as the Hantzsch-type synthesis of dihydropyridines, which are significant in medicinal chemistry.[15] It also undergoes cyclocondensation reactions with reagents like hydrazine (B178648) to form pyridazinone derivatives.[16]

Applications in Drug Discovery and Development

The unique chemical structure of this compound makes it a valuable starting material for the synthesis of pharmaceutical compounds.[3][17] Its ability to participate in the construction of complex heterocyclic systems is of particular interest to drug development professionals.[4][16]

One of the critical applications is its role as a reactant in the synthesis of a pyridopyrimidine trione (B1666649) intermediate, a core scaffold for Trametinib.[17] Trametinib is a highly selective inhibitor of MEK1 and MEK2 kinases, used in cancer therapy.[17]

Role of this compound in Trametinib Intermediate Synthesis.

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization and utilization of this compound. Researchers should adapt these methods to their specific laboratory conditions and substrates.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of this compound

-

Tetramethylsilane (TMS) as an internal standard

-

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean vial.

-

Transfer to NMR Tube: Use a Pasteur pipette to transfer the solution into a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition:

-

For ¹H NMR, acquire the free induction decay (FID) over 8-16 scans.

-

For ¹³C NMR, switch the spectrometer to the appropriate frequency and acquire the data.

-

-

Processing: Perform a Fourier transform on the FID, phase the spectrum, and reference it to the TMS peak at 0 ppm. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.[18]

-

4.1.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Sample of this compound

-

-

Procedure (Thin Film Method):

-

Sample Preparation: Place one to two drops of the neat liquid sample onto a clean salt plate.

-

Assembly: Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Spectrum Acquisition: Place the assembled plates in the sample holder of the FTIR spectrometer and acquire the spectrum. The spectrum should show characteristic peaks for C=O (ketone and ester) and C-O bonds.[18]

-

Synthesis Protocol: Hantzsch-type Multicomponent Reaction

This protocol is adapted from a general method for synthesizing substituted dihydropyridines and illustrates the utility of this compound as a key building block.[15]

-

Objective: To synthesize a substituted 5-nitro-1,4-dihydropyridine.

-

Materials:

-

2-Nitroacetophenone

-

This compound

-

Glacial acetic acid

-

Standard laboratory glassware

-

-

Procedure:

-

To a round-bottom flask, add 2-nitroacetophenone (1.0 eq), acetaldehyde diethyl acetal (2.0 eq), this compound (1.0 eq), and ammonium acetate (3.0 eq).[15]

-

Add glacial acetic acid as the solvent.[15]

-

Stir the reaction mixture at 60 °C for approximately 2.5 hours, monitoring progress by Thin Layer Chromatography (TLC).[15]

-

Upon completion, cool the mixture to room temperature and pour it into water.[15]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).[15]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[15]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[15]

-

Experimental workflow for the Hantzsch-type synthesis.

Safety and Handling

Proper safety precautions are crucial when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] In case of inadequate ventilation, use a suitable respirator.[13]

-

Handling: Use only in a well-ventilated area.[14] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapor or mist.[13][14] Keep away from heat, sparks, open flames, and other sources of ignition.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][14] It is sensitive to moisture and should be stored accordingly.[3][7][12][14] Recommended storage temperature is between 2-8°C.[3][7]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13][14]

-

Skin Contact: Wash off with soap and plenty of water.[13][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13][14][19]

-

This guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.[13][19]

References

- 1. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 1,3-acetonedicarboxylate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl 3-oxoglutarate | CAS#:105-50-0 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]

- 8. Pentanedioic acid, 3-oxo-, diethyl ester [webbook.nist.gov]

- 9. Diethyl 1,3-acetonedicarboxylate, 96% 105-50-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. Diethyl 1,3-acetonedicarboxylate 96 105-50-0 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Diethyl 1,3-acetonedicarboxylate(105-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chemicalbook.com [chemicalbook.com]

Diethyl 3-oxopentanedioate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-oxopentanedioate, also known as diethyl acetonedicarboxylate, is a key β-keto ester that serves as a versatile and pivotal building block in synthetic organic chemistry. Its unique structural features, including two ester functionalities flanking an active methylene (B1212753) group, render it a valuable precursor for the synthesis of a wide array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed experimental protocols for its application in advanced synthesis. A particular focus is placed on its utility in multicomponent reactions for the construction of novel molecular scaffolds relevant to drug discovery and development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a well-established reagent in organic synthesis.[1] It is widely recognized by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in the identification and sourcing of this reagent.

IUPAC Name: this compound[1]

Common Synonyms:

-

Diethyl 1,3-acetonedicarboxylate[1]

-

Diethyl 3-oxoglutarate[1]

-

Pentanedioic acid, 3-oxo-, diethyl ester[1]

-

Ethyl acetonedicarboxylate[1]

-

Ethyl 3-oxoglutarate[1]

-

3-Oxopentanedioic acid diethyl ester[1]

-

Acetonedicarboxylic acid diethyl ester[1]

-

Diethyl acetone (B3395972) dicarboxylate[1]

-

3-Oxoglutaric acid, diethyl ester[1]

-

Diethyl β-oxoglutarate[1]

-

Diethyl β-ketoglutarate[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The following tables summarize key experimental and computed properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₅ | [2] |

| Molecular Weight | 202.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.113 g/mL at 25 °C | [2] |

| Boiling Point | 250 °C | [2] |

| Refractive Index | n20/D 1.440 | [2] |

| Flash Point | 187 °F (86.1 °C) | [2][3] |

| Water Solubility | 10 g/L (20 ºC) | [2] |

| Solubility | Soluble in alcohol, ether, benzene; insoluble in water. | [2] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 202.08412354 Da | [1] |

| Monoisotopic Mass | 202.08412354 Da | [1] |

| Polar Surface Area | 69.7 Ų | [1] |

Experimental Protocols

This compound is a versatile reagent employed in a variety of synthetic transformations. Below is a detailed experimental protocol for its use in a domino reaction to synthesize fluorenone-fused coumarins, highlighting its utility in constructing complex heterocyclic systems.

DMAP-Catalyzed Synthesis of Fluorenone-Fused Coumarins

This protocol details the base-catalyzed reaction of Diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylideneindenediones, which proceeds through a domino Michael–intramolecular Knoevenagel–aromatization–lactonization sequence.[2][4]

Materials:

-

2-Hydroxybenzylideneindenediones (1 equiv)

-

Diethyl 1,3-acetonedicarboxylate (1.2 equiv)

-

4-Dimethylaminopyridine (B28879) (DMAP) (0.3 equiv)

-

Aqueous acetic acid solution (10%)

Procedure:

-

To a solution of the appropriate 2-hydroxybenzylideneindenedione (1 equiv, 1 mmol) and diethyl 1,3-acetonedicarboxylate (1.2 equiv, 1.2 mmol) in ethanol (10 mL), add 4-dimethylaminopyridine (DMAP, 0.3 equiv, 0.3 mmol).[2]

-

Heat the reaction solution at 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) analysis (approximately 2 hours).[2]

-

Upon completion of the reaction, allow the solution to cool to room temperature.[2]

-

Add aqueous acetic acid solution (10%) to the cooled reaction mixture.[2]

Table 3: Reaction Conditions and Yields for the Synthesis of Fluorenone-Fused Coumarins

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ (30) | Ethanol | Reflux | 2 | 39 |

| 2 | DMAP (30) | Ethanol | 70 | 2 | up to very good yields |

| 3 | L-proline (30) | Ethanol | 70 | 2 | Low |

| 4 | Uncatalyzed | Ethanol | 70 | 2 | Very low |

Data adapted from Shkoor, M., & Bayari, R. (2021). DMAP-Catalyzed Reaction of Diethyl 1,3-Acetonedicarboxylate with 2-Hydroxybenzylideneindenediones: Facile Synthesis of Fluorenone-Fused Coumarins. Synlett, 32.[2][4]

Synthetic Pathways and Logical Workflows

While direct involvement in biological signaling pathways is not prominently documented, the utility of this compound in constructing complex molecular architectures is well-established. The following diagrams illustrate a representative experimental workflow and a domino reaction mechanism involving this versatile reagent.

Caption: Experimental workflow for the synthesis of fluorenone-fused coumarins.

Caption: Domino reaction pathway for coumarin synthesis.

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a reliable and versatile platform for the construction of diverse and complex molecular architectures. Its utility in multicomponent and domino reactions, as exemplified by the synthesis of fluorenone-fused coumarins, underscores its importance in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides researchers with a solid foundation of its chemical properties and a practical experimental protocol to facilitate its effective use in the laboratory.

References

Technical Guide: Diethyl 3-Oxopentanedioate (CAS Registry Number 105-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety and handling protocols, for Diethyl 3-Oxopentanedioate, CAS Registry Number 105-50-0. This compound, also known as Diethyl 1,3-acetonedicarboxylate, is a versatile intermediate in organic synthesis, notably in the preparation of heterocyclic compounds.[1] This document is intended to serve as a detailed resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₅ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | |

| Boiling Point | 250 °C (lit.) | |

| Density | 1.113 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.440 (lit.) | |

| Water Solubility | 10 g/L (20 ºC) | |

| pKa (Predicted) | 9.66 ± 0.46 | |

| Flash Point | 86 °C / 186.8 °F | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Spectra available, typically run in CDCl₃. | [5] |

| ¹³C NMR | Data available. | [5] |

| Infrared (IR) Spectroscopy | Spectra available (neat liquid). Key stretches include C=O (ester and ketone) and C-O. | [5] |

| Mass Spectrometry (GC-MS) | Mass spectrum available (electron ionization). | [5][6] |

Experimental Protocols for Spectroscopic Analysis

While specific instrument parameters for the cited data may vary, the following are generalized experimental protocols for obtaining spectroscopic data for a compound like this compound.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Materials: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃), sample of this compound, and tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

-

¹H NMR Acquisition: Set the spectral width, number of scans (typically 8-16), and relaxation delay. Acquire the free induction decay (FID).

-

¹³C NMR Acquisition: Switch the spectrometer to the ¹³C nucleus frequency. Set a larger number of scans (e.g., 128 or more) and use a proton-decoupled pulse sequence.[5]

-

Data Processing: Perform a Fourier transform on the FID, phase the spectrum, and reference to the TMS peak at 0 ppm or the residual solvent peak.[5]

-

3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Materials: FTIR spectrometer, salt plates (e.g., NaCl or KBr) or an ATR accessory, and the liquid sample.

-

Procedure (Thin Film Method):

-

Sample Preparation: Place one to two drops of the neat liquid sample onto a clean, dry salt plate.

-

Assemble Sample Holder: Place a second salt plate on top of the first to create a thin film.

-

Acquire Spectrum: Place the assembly in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹, after obtaining a background spectrum.[5]

-

3.1.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern, as well as to assess purity.

-

Materials: GC-MS instrument with a suitable capillary column (e.g., a 5% phenyl methyl siloxane column), helium carrier gas, and the sample dissolved in a volatile solvent.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

Instrument Setup: Set the GC oven temperature program, injector temperature, and MS parameters (e.g., ionization mode, mass range). A typical oven program might start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold.

-

Injection and Analysis: Inject a small volume of the sample solution into the GC. The compound will be separated from any impurities based on its boiling point and column interactions, and then fragmented and detected by the mass spectrometer.

-

Synthesis

This compound can be synthesized via the esterification of acetonedicarboxylic acid.

Experimental Protocol for Synthesis

The following protocol is adapted from a procedure in Organic Syntheses.

-

Objective: To synthesize this compound.

-

Materials: Acetonedicarboxylic acid (crude, from citric acid), absolute ethanol (B145695), dry hydrogen chloride, benzene (B151609), 10% sodium carbonate solution, dilute sulfuric acid.

-

Procedure:

-

Crude acetonedicarboxylic acid is treated with absolute ethanol to which dry hydrogen chloride has been added.

-

The mixture is heated, then allowed to stand for approximately 12 hours.

-

The reaction mixture is poured into ice water, and the ester layer is separated.

-

The aqueous layer is extracted with benzene, and the extracts are combined with the ester layer.

-

The combined organic solution is washed with a 10% sodium carbonate solution, followed by dilute sulfuric acid, and finally with water.

-

The benzene is removed by distillation, and the final product is distilled under reduced pressure (less than 20 mm Hg) to prevent decomposition. The fraction boiling at 131–136°C at 9–10 mm Hg is collected.[7]

-

Safety and Handling

This compound is a combustible liquid and can cause irritation to the eyes, skin, and respiratory system.[8]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed. | [8] |

| H315 | Causes skin irritation. | [8] | |

| H319 | Causes serious eye irritation. | [8] | |

| H335 | May cause respiratory irritation. | [8] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [8] |

| P264 | Wash hands thoroughly after handling. | [8] | |

| P270 | Do not eat, drink or smoke when using this product. | [8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] | |

| P501 | Dispose of contents/container in accordance with local regulations. | [8] |

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance.

5.1.1 Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

-

Procedure:

-

Healthy, young adult female rats are typically used and fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome is used to classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[9][10]

-

5.1.2 Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential for a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of an animal in a single dose. The degree of irritation is evaluated at specific intervals.

-

Procedure:

5.1.3 Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.

-

Procedure:

Applications in Synthesis: The Hantzsch Pyridine (B92270) Synthesis

This compound is a key building block in multicomponent reactions, such as the Hantzsch pyridine synthesis. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like this compound), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[6][14]

Logical Workflow for the Hantzsch Pyridine Synthesis

Caption: Logical workflow of the Hantzsch Pyridine Synthesis.

Conclusion

This compound (CAS 105-50-0) is a valuable chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its safe handling requires adherence to standard laboratory safety protocols, particularly concerning its potential as an irritant and its combustible nature. The information and protocols provided in this guide are intended to support its effective and safe use in research and development applications.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 10. scribd.com [scribd.com]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. youtube.com [youtube.com]

Synthesis of Diethyl 3-Oxopentanedioate from Citric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 3-oxopentanedioate, a versatile building block in organic synthesis, from the readily available starting material, citric acid. This document outlines the primary synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful execution of this transformation.

Introduction

This compound, also known as diethyl acetonedicarboxylate, is a key intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its structure, featuring a β-ketoester moiety, allows for a variety of chemical manipulations, making it a valuable precursor in drug development and medicinal chemistry. The synthesis from citric acid presents a cost-effective and accessible route to this important compound.

The overall transformation involves a two-step process: the decarbonylative decarboxylation of citric acid to form acetonedicarboxylic acid, followed by the esterification of the dicarboxylic acid with ethanol (B145695) to yield the desired this compound.

Reaction Pathway

The synthesis proceeds through the following two key stages:

-

Formation of Acetonedicarboxylic Acid: Citric acid is treated with a strong dehydrating and decarbonylating agent, such as fuming sulfuric acid, concentrated sulfuric acid, or chlorosulfonic acid. This step facilitates the elimination of a molecule of water and carbon monoxide to yield the unstable intermediate, acetonedicarboxylic acid.

-

Esterification: The resulting acetonedicarboxylic acid is then esterified with ethanol in the presence of an acid catalyst, typically sulfuric acid or dry hydrogen chloride, to produce this compound.

A schematic of the overall reaction pathway is presented below.

Spectroscopic Profile of Diethyl 3-oxopentanedioate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3-oxopentanedioate (CAS No. 105-50-0), a key biochemical reagent in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the following signals. Data was obtained on a 90 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.27 | Triplet | 6H | -OCH₂CH ₃ |

| 3.48 | Singlet | 4H | -C(O)CH ₂C(O)CH ₂C(O)- |

| 4.18 | Quartet | 4H | -OCH ₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays the following peaks, providing a carbon fingerprint of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 13.9 | -OCH₂C H₃ |

| 48.9 | -C(O)C H₂C(O) |

| 61.7 | -OC H₂CH₃ |

| 166.8 | -C (O)O- |

| 200.7 | >C =O (keto) |

Infrared (IR) Spectroscopy

The IR spectrum, obtained from a neat liquid sample, reveals the characteristic vibrational frequencies of the functional groups present in this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2984 | Medium | C-H stretch (aliphatic) |

| 1734 | Strong | C=O stretch (ester carbonyl) |

| 1718 | Strong | C=O stretch (keto carbonyl) |

| 1370 | Medium | C-H bend (methyl) |

| 1250, 1154 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound yields a distinct fragmentation pattern. The data presented below highlights the major fragments observed.[1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 202 | < 5 | [M]⁺ (Molecular Ion) |

| 157 | 20 | [M - OCH₂CH₃]⁺ |

| 129 | 100 | [M - COOCH₂CH₃]⁺ |

| 115 | 45 | [M - CH₂COOCH₂CH₃]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: The solution was transferred to a 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.

-

Instrument Setup: The NMR tube was placed in a spinner turbine and inserted into the spectrometer's magnet. The instrument was locked onto the deuterium (B1214612) signal of the CDCl₃, and the magnetic field was shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence was used with a spectral width of 0-15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans were accumulated.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) were used to ensure a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decays (FIDs) were processed using a Fourier transform. The resulting spectra were phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (neat liquid)

-

Volatile solvent (e.g., acetone (B3395972) or isopropanol) for cleaning

Procedure (Neat/Thin Film Method):

-

Sample Preparation: One to two drops of the neat this compound liquid were placed on the surface of a clean, dry salt plate.[1] A second salt plate was carefully placed on top to create a thin, uniform film of the liquid between the plates.

-

Background Spectrum: A background spectrum of the empty sample compartment was acquired to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: The prepared salt plate assembly was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans were co-added.

-

Data Processing: The sample interferogram was Fourier-transformed and ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. The resulting spectrum was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional)

-

Helium carrier gas

-

This compound sample

Procedure (EI-MS):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent was injected into the GC, which is coupled to the mass spectrometer. Alternatively, the sample was introduced via a direct insertion probe.

-

Ionization: In the EI source, the vaporized sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions were accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions were detected by an electron multiplier, and the signal was amplified to generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of Diethyl 3-oxopentanedioate in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility characteristics of Diethyl 3-oxopentanedioate (CAS No. 105-50-0), a key biochemical reagent and synthetic building block. Understanding its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents is critical for its effective use in a wide range of research and development applications, from organic synthesis to drug discovery.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a molecular weight of 202.21 g/mol .[1][2][3] Its solubility is a key parameter for handling, formulation, and application in various experimental settings.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents and solvent systems. The following table summarizes the available quantitative data for easy comparison.

| Solvent/Solvent System | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 494.54 | Saturation point not determined.[1][2] |

| Water | 10 g/L (at 20°C) | - | [4][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 12.36 | Clear solution obtained.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 12.36 | Clear solution obtained.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 12.36 | Clear solution obtained.[1] |

| Alcohol | Soluble | - | Qualitative data.[4] |

| Ether | Soluble | - | Qualitative data.[4] |

| Benzene | Soluble | - | Qualitative data.[4] |

| Chloroform | Slightly Soluble | - | Qualitative data.[5] |

| Ethyl Acetate | Slightly Soluble | - | Qualitative data.[5] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the quantitative solubility of this compound are not extensively published, a general methodology for determining the solubility of a chemical compound for research purposes can be outlined. The following is a representative protocol adapted from standard laboratory procedures for determining the solubility of a test chemical.

Objective: To determine the solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, Ethanol, etc.)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled water bath or incubator

-

Calibrated pipettes

-

Glass vials or test tubes

Procedure:

-

Preparation of Stock Solution:

-

Weigh a precise amount of this compound (e.g., 10 mg) and transfer it to a glass vial.

-

Add a small, measured volume of the solvent (e.g., 0.1 mL for a target concentration of 100 mg/mL) to the vial.

-

-

Solubilization Process:

-

Gently swirl the vial to wet the compound.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution for any undissolved particles.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.

-

If solubility is still not achieved, warm the solution to 37°C for 5-60 minutes using a water bath or incubator.

-

-

Step-wise Dilution (if necessary):

-

If the compound does not dissolve at the initial concentration, incrementally add more solvent to decrease the concentration by a factor of 10 (e.g., add 0.9 mL to the initial 0.1 mL to achieve a concentration of 10 mg/mL).

-

Repeat the solubilization process (vortexing, sonication, warming) at each new concentration.

-

Continue this step-wise dilution until the compound is fully dissolved, and a clear solution is observed.

-

-

Determination of Solubility:

-

The solubility is reported as the highest concentration at which a clear solution is obtained. If the compound dissolves at the highest tested concentration, the solubility is reported as "≥ [that concentration]".

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound in a systematic manner.

References

Keto-Enol Tautomerism in Diethyl 3-Oxopentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the keto-enol tautomerism of diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate). While specific quantitative equilibrium data for this compound is limited in publicly accessible literature, this document leverages foundational principles of physical organic chemistry and draws parallels with closely related, well-studied β-dicarbonyl compounds to provide a comprehensive overview. The guide covers the structural basis of the tautomeric equilibrium, the influence of solvent polarity, and detailed spectroscopic characterization. Standardized experimental protocols for the determination of keto-enol equilibria are provided, alongside data for analogous compounds to serve as a practical reference.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] This equilibrium is a fundamental concept in organic chemistry, influencing the reactivity, spectroscopic properties, and biological activity of a molecule. For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.

The position of the keto-enol equilibrium is highly sensitive to environmental factors, most notably the solvent.[2] Generally, the keto form is favored in polar, protic solvents that can engage in intermolecular hydrogen bonding, thereby disrupting the intramolecular hydrogen bond of the enol. Conversely, nonpolar solvents tend to favor the enol tautomer, where the intramolecular hydrogen bond is a key stabilizing feature.[3]

The Tautomeric Equilibrium of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The interconversion between these forms is a dynamic process, though it is typically slow on the NMR timescale, allowing for the distinct observation and quantification of each tautomer.[4]

Caption: Keto-enol tautomeric equilibrium of this compound.

The equilibrium constant, Keq = [Enol]/[Keto], is a quantitative measure of the relative stability of the two forms under specific conditions.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental data on the keto-enol equilibrium of this compound across a range of solvents is scarce, data from analogous β-dicarbonyl compounds, such as acetylacetone (B45752) (AcAc) and ethyl acetoacetate (B1235776) (EAA), provide valuable insights into the expected behavior.

Table 1: Keto-Enol Equilibrium Data for Acetylacetone (AcAc) and Ethyl Acetoacetate (EAA) in Various Solvents

| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) | Reference |

| Acetylacetone | Gas Phase | 92 | 11.5 | [2] |

| Cyclohexane | 97 | 32.3 | [5] | |

| CCl4 | 95 | 19.0 | [5] | |

| CDCl3 | 86 | 6.14 | [5] | |

| Acetone-d6 | 74 | 2.85 | [6] | |

| DMSO-d6 | 63 | 1.70 | [5] | |

| Water (D2O) | 15 | 0.18 | [5] | |

| Ethyl Acetoacetate | Gas Phase | 46 | 0.85 | [1] |

| CCl4 | 49 | 0.96 | [1] | |

| CDCl3 | 12 | 0.14 | [1] | |

| DMSO-d6 | 10 | 0.11 | [1] | |

| Water (D2O) | <2 | <0.02 | [1] |

Note: This data is for analogous compounds and is intended to illustrate the principles of solvent effects on the keto-enol equilibrium.

Spectroscopic Characterization

The keto and enol tautomers of this compound are structurally distinct and therefore exhibit different spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is the most powerful and widely used technique for quantifying keto-enol tautomeric equilibria.[2] The keto and enol forms give rise to distinct sets of signals.

Table 2: Predicted 1H NMR Chemical Shifts for this compound Tautomers in CDCl3

| Tautomer | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Keto | -OCH2CH3 | ~1.25 | Triplet | 6H |

| -COCH2CO- | ~3.45 | Singlet | 4H | |

| -OCH2 CH3 | ~4.15 | Quartet | 4H | |

| Enol | -OCH2CH3 | ~1.25 | Triplet | 6H |

| =CH- | ~5.0 | Singlet | 1H | |

| -OCH2 CH3 | ~4.15 | Quartet | 4H | |

| Enolic -OH | ~12.0 | Broad Singlet | 1H |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in each tautomer. The diketo form will show two distinct carbonyl (C=O) stretching frequencies, while the enol form will exhibit a carbonyl stretch at a lower frequency (due to conjugation), a C=C stretching frequency, and a broad O-H stretch.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Tautomer | Wavenumber (cm-1) | Description |

| C=O (ester) | Both | ~1740 | Ester carbonyl stretch |

| C=O (ketone) | Keto | ~1720 | Ketone carbonyl stretch |

| C=O (conjugated) | Enol | ~1650 | Conjugated ketone stretch |

| C=C | Enol | ~1610 | Alkene stretch |

| O-H | Enol | ~3200-2500 | Broad, intramolecular H-bond |

Source: Predicted based on typical values for β-dicarbonyl compounds. An experimental IR spectrum is available in the NIST Chemistry WebBook.[7]

UV-Vis Spectroscopy

The conjugated system of the enol tautomer results in a π → π* electronic transition that absorbs UV light at a longer wavelength than the n → π* transition of the non-conjugated keto form.[8] This difference can be exploited to study the tautomeric equilibrium.

Experimental Protocols

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

This protocol outlines the general procedure for determining the keto-enol equilibrium constant.

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 0.1 M) in various deuterated solvents (e.g., CDCl3, acetone-d6, DMSO-d6).

-

NMR Acquisition: Acquire quantitative 1H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery.

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. A convenient pair for integration is the methylene signal of the keto form (-COCH2CO-) and the vinyl proton signal of the enol form (=CH-).

-

Integrate the area under these peaks. Let Iketo be the integral of the methylene protons and Ienol be the integral of the vinyl proton.

-

Calculate the mole fraction of each tautomer. Since the methylene group has four protons and the vinyl group has one, the relative amounts are:

-

% Keto = [ (Iketo / 4) / ( (Iketo / 4) + Ienol ) ] * 100

-

% Enol = [ Ienol / ( (Iketo / 4) + Ienol ) ] * 100

-

-

Calculate the equilibrium constant: Keq = % Enol / % Keto.

-

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors. Understanding these allows for the prediction and control of the tautomeric ratio.

Caption: Key factors influencing the keto-enol tautomeric equilibrium.

-

Solvent: As detailed previously, polar solvents favor the keto form, while nonpolar solvents favor the enol form.

-

Temperature: The effect of temperature on the equilibrium is dictated by the enthalpy of tautomerization (ΔH°). A van't Hoff plot (ln(Keq) vs. 1/T) can be used to determine the thermodynamic parameters of the equilibrium.

-

Concentration: In some cases, intermolecular hydrogen bonding can become significant at higher concentrations, potentially shifting the equilibrium.

-

Substituent Effects: Electron-withdrawing groups attached to the β-dicarbonyl framework can increase the acidity of the α-protons, which generally favors enolization.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry, influencing its physical properties and reactivity. While direct quantitative data for this specific molecule is not abundant, a thorough understanding can be achieved by applying the well-established principles governing the tautomeric equilibria of β-dicarbonyl compounds. 1H NMR spectroscopy remains the definitive tool for the quantitative analysis of the tautomeric ratio, providing valuable insights for researchers in organic synthesis and drug development. The protocols and comparative data presented in this guide serve as a robust framework for the characterization and utilization of this compound and related compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. researchgate.net [researchgate.net]

- 4. biopchem.education [biopchem.education]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pentanedioic acid, 3-oxo-, diethyl ester [webbook.nist.gov]

- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 3-oxopentanedioate: A Technical Guide to Core Reactions and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-oxopentanedioate, also known as diethyl acetonedicarboxylate, is a highly versatile β-keto ester that serves as a fundamental building block in organic synthesis.[1] Its structure, featuring a central ketone flanked by two ester functional groups, provides multiple reactive sites, making it an invaluable precursor for the synthesis of a wide array of compounds, particularly complex heterocyclic systems and pharmaceutical intermediates.[2][3][4] This technical guide provides an in-depth overview of the core reactivity, key synthetic transformations, and practical applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential information for its handling, characterization, and application in synthetic chemistry.[1][5][6][7][8]

| Property | Value |

| Molecular Formula | C₉H₁₄O₅[1][5][9] |

| Molecular Weight | 202.20 g/mol [1] |

| Appearance | Clear colorless to pale yellow liquid[6][7] |

| Density | 1.113 g/mL at 25 °C[5][6][7] |

| Boiling Point | 250 °C[5][6][7] |

| Melting Point | 125 °C[6][7] |

| Flash Point | 86 °C (187 °F)[6][10] |

| Refractive Index (n20/D) | 1.440[5][6][7] |

| Water Solubility | 10 g/L (20 ºC)[6][7] |

| Solubility | Soluble in alcohol, ether, benzene; insoluble in water[5][7] |

| CAS Number | 105-50-0[1][6] |

Core Reactivity: The α-Carbon Enolate

The synthetic utility of this compound is predominantly derived from the reactivity of the α-carbons (C2 and C4) located between the central ketone and the two ester carbonyls. The hydrogen atoms on these carbons are particularly acidic (pKa ≈ 13 for the analogous diethyl malonate) due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting conjugate base.[11]

This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a highly stabilized, nucleophilic enolate. This enolate is central to many of the key reactions of this compound, serving as the reactive intermediate for carbon-carbon bond formation through alkylation, acylation, and condensation reactions.

Key Reactions and Applications

Alkylation

Alkylation of the α-carbon is a fundamental method for carbon chain extension using this compound. The enolate, generated by treatment with a strong base, acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[12] The choice of base is critical for achieving high yields; non-nucleophilic bases like sodium hydride (NaH) are often preferred as they prevent side reactions with the ester groups and can lead to yields of 80-95%.[12]

Experimental Protocol: α-Carbon Alkylation

This protocol describes the C-alkylation at an α-position using sodium hydride and an alkyl halide.[12]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then add anhydrous dimethylformamide (DMF).

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0°C for 1 hour after the addition is complete.

-

Alkylation: Add the primary alkyl halide (e.g., 1-iodobutane, 1.1 eq.) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

References

- 1. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

Navigating the Procurement and Quality Control of Diethyl 3-oxopentanedioate: A Technical Guide

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. Diethyl 3-oxopentanedioate (CAS No. 105-50-0), a versatile building block in organic synthesis, is no exception. This in-depth technical guide provides a comprehensive overview of its commercial suppliers, available purity grades, and detailed methodologies for its quality control.

Commercial Availability and Purity Grades

A diverse range of chemical suppliers offer this compound, catering to various research and development needs. The compound is typically available in purities ranging from 95% to over 97%. Below is a summary of prominent suppliers and their advertised purity grades. It is important to note that for the most accurate and up-to-date information, direct inquiry with the suppliers is always recommended.

| Supplier | Advertised Purity/Grade | Notes |

| Sigma-Aldrich (Merck) | ≥96% | A well-established supplier with extensive documentation. |

| Thermo Scientific Chemicals (part of Fisher Scientific) | 95%, 96% | Often provides detailed specifications and certificates of analysis upon request.[1][2] |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Known for a wide range of research chemicals and often provides analytical data. |

| MedChemExpress | 97.0% | Specializes in biochemical reagents and bioactive compounds.[3] |

| LGC Standards | Not specified | Provides reference materials, inquire for specific batch purity. |

| BLD Pharm | Not specified | A global supplier of research chemicals. |

| Ambeed | Not specified | Offers a platform for sourcing a wide array of chemical compounds. |

| Chem-Impex International | Not specified | Supplier of fine chemicals and intermediates. |

| Santa Cruz Biotechnology | Not specified | Focuses on biomedical research reagents. |

| Ottokemi | 96% | Indian-based supplier with worldwide shipping. |

Physicochemical and Spectroscopic Data

Accurate identification and characterization of this compound are paramount. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 202.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 250 °C (lit.)[4] |

| Density | 1.113 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.440 (lit.)[4] |

| Solubility | 10 g/L in water (20 °C)[4] |

Spectroscopic data is essential for structural confirmation. While specific spectra can vary slightly based on the instrument and conditions, typical spectral features are well-documented in various databases.

Experimental Protocols for Quality Control

Ensuring the purity of this compound is crucial for its application in sensitive downstream processes. While supplier-specific, validated analytical methods are often proprietary, the following sections provide detailed, generalized experimental protocols for key analytical techniques that can be adapted and validated for in-house quality control.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound and identifying potential volatile impurities.

Objective: To determine the purity of this compound and quantify any volatile organic impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a suitable starting point. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Autosampler for precise and reproducible injections.

-

Data acquisition and processing software.

Reagents:

-

This compound sample.

-

High-purity solvent for sample dilution (e.g., Acetone or Ethyl Acetate, GC grade).

-

Carrier Gas: Helium or Hydrogen, high purity.

-

FID Gases: Hydrogen and Air, high purity.

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 100 mg of a this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent. This will be the stock solution.

-

Prepare a series of working standards by serial dilution of the stock solution to establish a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the same solvent used for the standards.

-

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be optimized)

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Detector Temperature (FID): 280 °C

-

-

Analysis:

-

Inject the working standards to generate a calibration curve.

-

Inject the sample solution.

-

The purity is calculated by comparing the peak area of the main component in the sample to the calibration curve. Impurities can be identified by their retention times relative to known standards, if available, and their percentage can be estimated based on their peak areas relative to the main peak (area percent method).

-

Method Validation: As per ICH Q2(R1) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5][6][7][8]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a complementary technique to GC, suitable for the analysis of non-volatile or thermally labile impurities.

Objective: To detect and quantify non-volatile impurities in this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Autosampler.

-

Data acquisition and processing software.

Reagents:

-

This compound sample.

-

HPLC grade Acetonitrile.

-

HPLC grade water.

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of Acetonitrile and water. A typical starting point could be a 50:50 (v/v) isocratic elution. The composition may need to be optimized based on initial scouting runs.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard in the mobile phase (e.g., 1 mg/mL).

-

Prepare a sample solution of the test article at the same concentration.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of the analyte).

-

-

Analysis:

-

Inject a blank (mobile phase).

-

Inject the standard solution to determine the retention time and response.

-

Inject the sample solution to identify and quantify any impurities.

-

Method Validation: Similar to the GC method, the HPLC method should be fully validated according to regulatory guidelines.[5][6][7][8]

Spectroscopic Analysis (¹H NMR and FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical structure of this compound.

¹H NMR Spectroscopy:

-

Objective: To confirm the proton environment of the molecule, which is a definitive confirmation of its structure.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Expected Chemical Shifts (δ, ppm):

-

~1.25 (triplet, 6H, -OCH₂CH ₃)

-

~3.4 (singlet, 4H, -C(=O)CH ₂C(=O)CH ₂C(=O)-) - Note: The methylene (B1212753) protons between the carbonyl groups are acidic and may show a broader signal or exchange with D₂O.

-

~4.15 (quartet, 4H, -OCH ₂CH₃)

-

FTIR Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

-

Expected Absorption Bands (cm⁻¹):

-

~1740-1720 (strong, C=O stretch of the ester and ketone)

-

~1200-1100 (strong, C-O stretch of the ester)

-

~2980-2850 (medium, C-H stretch of the alkyl groups)

-

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for sourcing and ensuring the quality of this compound for research and development purposes.

This workflow begins with defining the specific requirements of the research project, including the necessary purity and quantity of this compound. The subsequent steps involve a thorough evaluation of potential suppliers, culminating in in-house quality control testing to verify the integrity of the received material before its use in experiments.

Synthesis and Purification Overview

For applications requiring custom synthesis or further purification, a general understanding of the synthetic routes is beneficial. This compound is commonly synthesized via the condensation of ethyl acetate. Purification is typically achieved through vacuum distillation. The following diagram outlines a simplified representation of a synthesis and purification workflow.

References

- 1. Diethyl 1,3-acetonedicarboxylate, 95% | Fisher Scientific [fishersci.ca]

- 2. Diethyl acetone-1,3-dicarboxylate, 96% | Fisher Scientific [fishersci.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. jddtonline.info [jddtonline.info]

- 6. seejph.com [seejph.com]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Diethyl 3-oxopentanedioate in Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, offers a straightforward and efficient method for the preparation of 1,4-dihydropyridines (1,4-DHPs) and their corresponding oxidized pyridine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension and angina.[1][2] Diethyl 3-oxopentanedioate is a versatile β-ketoester that can be employed in the Hantzsch synthesis to generate symmetrically substituted dihydropyridine (B1217469) derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the Hantzsch pyridine synthesis, along with insights into the mechanism of action of the resulting compounds.

Hantzsch Pyridine Synthesis: Reaction Scheme and Mechanism

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate.[3] The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding pyridine. The driving force for this oxidation is the formation of a stable aromatic ring.[1]

A plausible reaction mechanism involves the initial formation of an enamine from the reaction of this compound and ammonia, and a Knoevenagel condensation product from the reaction of the aldehyde and a second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.

Experimental Protocols

The following is a representative protocol for the synthesis of diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates using this compound. This procedure is adapted from established methods for similar Hantzsch reactions.[4]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

This compound

-

Ammonium bicarbonate (NH₄HCO₃) or Ammonium acetate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

In a 50 mL round-bottom flask, combine the aromatic aldehyde (6 mmol), this compound (12 mmol), and ammonium bicarbonate (6 mmol).

-

Stir the mixture at room temperature (approximately 20-25°C) for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a solid product will typically form.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from ethanol to obtain the desired diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.[4]

-

Characterize the purified product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

The following table summarizes representative data for the synthesis of various diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, which are the expected products from a Hantzsch reaction with this compound and different aromatic aldehydes. The data is compiled from literature reports of analogous compounds.[4][5][6]

| Entry | Aromatic Aldehyde (R) | Product | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | ~85 | 158-160 |

| 2 | 2-Methoxyphenyl | Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | ~80 | 182-184 |